

Commercial Suppliers and Technical Guide for Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$ in Research

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Compound of Interest

Compound Name: Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$

Cat. No.: B15622579

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$ for research purposes. This isotopically labeled internal standard is crucial for the accurate quantification of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine, in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, drug metabolism, and bioanalytical studies.

Commercial Availability

A critical aspect of planning research involving Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$ is identifying reliable commercial suppliers. The following table summarizes the currently available information on suppliers of this stable isotope-labeled compound. Researchers are advised to visit the suppliers' websites for the most up-to-date product specifications, availability, and pricing.

Supplier	Product Name	Catalog Number	CAS Number	Purity	Additional Information
MedChemExpress	Dehydro Nifedipine- ¹³ C, _{d3}	HY-W019726S1	325484-33-1	>98%	Provided as a deuterated and ¹³ C labeled Dehydro Nifedipine.
Toronto Research Chemicals (TRC)	Dehydro Nifedipine- ¹³ C, _{d3}	Not explicitly found	-	-	TRC offers a wide range of isotopically labeled compounds, including other labeled versions of Nifedipine and its metabolites. Direct inquiry is recommended.
LGC Standards	Dehydro Nifedipine- ¹³ C, _{d3}	Not explicitly found	-	-	As a distributor for TRC, LGC Standards may be able to source this compound. Direct inquiry is recommended.

Note: While Toronto Research Chemicals (TRC) and LGC Standards are prominent suppliers of isotopically labeled compounds, a direct product page for Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$ was not identified during the search. It is highly recommended to contact these suppliers directly to inquire about its availability.

Physicochemical Properties of Dehydro Nifedipine

Property	Value
Chemical Formula	$\text{C}_{16}^{13}\text{CH}_{13}\text{D}_3\text{N}_2\text{O}_6$
Monoisotopic Mass	348.12 g/mol
Appearance	Pale yellow solid
Solubility	Soluble in ethanol, DMF, or DMSO. Poor water solubility. [1]

Experimental Protocols

The primary application of Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$ is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for the analysis of Dehydro Nifedipine in human plasma, synthesized from published research.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Sample Preparation: Liquid-Liquid Extraction (LLE)[\[3\]](#)[\[4\]](#)

This protocol is adapted from a method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[\[3\]](#)

Materials:

- Human plasma (collected in K_2EDTA tubes)
- Dehydro Nifedipine- $^{13}\text{C},\text{d}_3$ internal standard (IS) working solution
- Ether-n-hexane (3:1, v/v)
- Microcentrifuge tubes

- Vortex mixer
- Centrifuge

Procedure:

- To 200 μL of human plasma in a microcentrifuge tube, add 20 μL of the Dehydro Nifedipine- $^{13}\text{C}, \text{d}_3$ internal standard working solution.
- Add 1 mL of ether-n-hexane (3:1, v/v) to the plasma sample.
- Vortex the mixture for 3 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 1 minute and inject a 10 μL aliquot into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)[2]

This protocol is based on a method for the determination of nifedipine in human plasma and can be adapted for Dehydro Nifedipine.[6]

Materials:

- Human plasma
- Dehydro Nifedipine- $^{13}\text{C}, \text{d}_3$ internal standard (IS) working solution
- C18 SPE cartridges
- Methanol
- Deionized water

- SPE vacuum manifold

Procedure:

- Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
- To 500 µL of human plasma, add 50 µL of the Dehydro Nifedipine-¹³C,₃ internal standard working solution.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of deionized water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis[3][4][5]

The following are typical LC-MS/MS parameters for the analysis of Dehydro Nifedipine.

Liquid Chromatography (LC) Conditions:

- Column: Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm) or equivalent[3]
- Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (gradient or isocratic elution may be used)
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C

Mass Spectrometry (MS) Conditions:

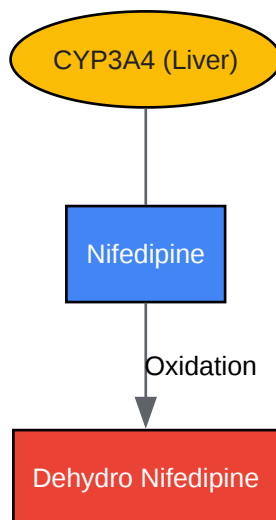
- Ion Source: Electrospray Ionization (ESI) in positive ion mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor → Product Ion Transitions:
 - Dehydro Nifedipine:m/z 345.1 → m/z 313.1 (example, requires optimization)
 - Dehydro Nifedipine-¹³C,₃ (IS):m/z 349.1 → m/z 317.1 (example, requires optimization)
- Ion Spray Voltage: 5500 V
- Temperature: 500°C

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nifedipine to Dehydro Nifedipine

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its main metabolite, Dehydro Nifedipine.^{[1][3]} This metabolic conversion is a key determinant of Nifedipine's pharmacokinetic profile.

Metabolic Pathway of Nifedipine

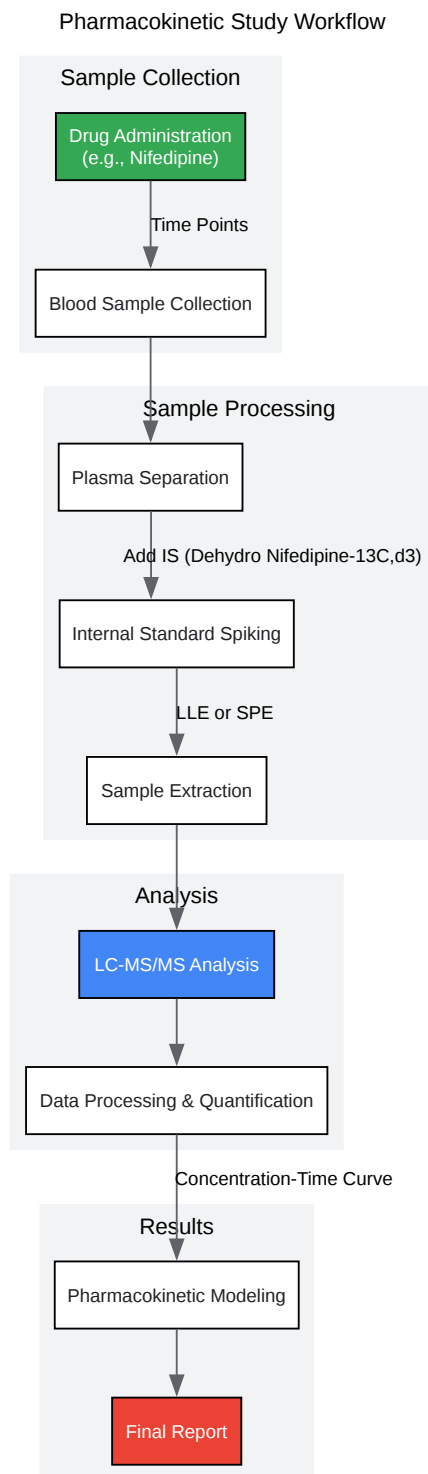


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Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.

Typical Experimental Workflow for a Pharmacokinetic Study

The use of Dehydro Nifedipine-¹³C,₃ as an internal standard is integral to pharmacokinetic studies. The following diagram illustrates a typical workflow.



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Caption: A typical workflow for a pharmacokinetic study using a labeled internal standard.

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